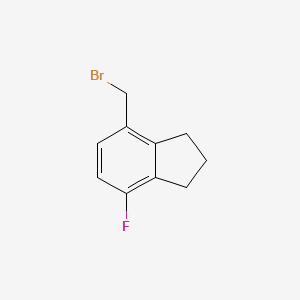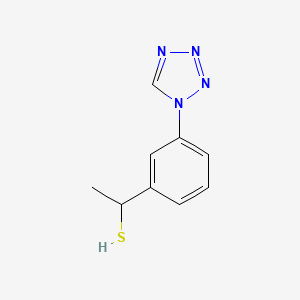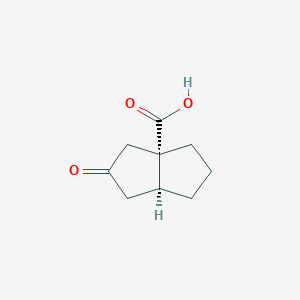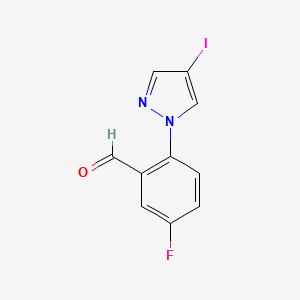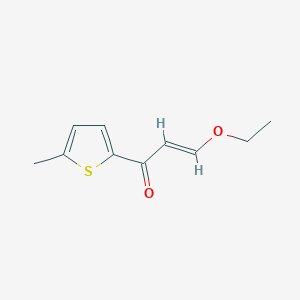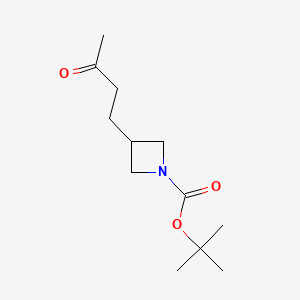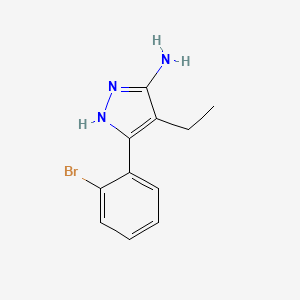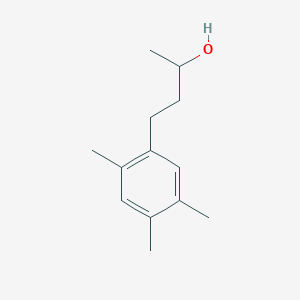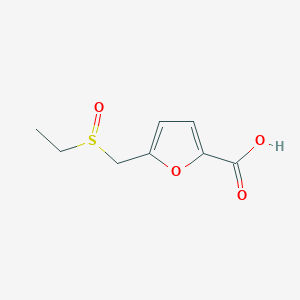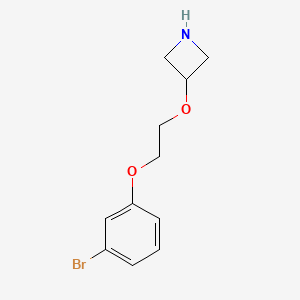
3-(2-Azidoethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Azidoethyl)oxolan-2-one is a chemical compound with the molecular formula C5H7N3O2 It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to an oxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)oxolan-2-one typically involves the conversion of alcohols to azides. A practical one-pot synthesis method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned one-pot method. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
3-(2-Azidoethyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted oxolan-2-one derivatives.
Reduction: Formation of 3-(2-aminoethyl)oxolan-2-one.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
3-(2-Azidoethyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Azidoethyl)oxolan-2-one is primarily based on its ability to undergo click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition reactions with alkynes. This property makes it useful in bioconjugation and labeling applications, where it can target specific molecular pathways and structures.
類似化合物との比較
Similar Compounds
3-(2-Aminoethyl)oxolan-2-one: Similar structure but with an amino group instead of an azido group.
3-(2-Hydroxyethyl)oxolan-2-one: Contains a hydroxy group instead of an azido group.
3-(2-Bromoethyl)oxolan-2-one: Contains a bromo group instead of an azido group.
Uniqueness
3-(2-Azidoethyl)oxolan-2-one is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications, where other similar compounds may not be as effective.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
3-(2-azidoethyl)oxolan-2-one |
InChI |
InChI=1S/C6H9N3O2/c7-9-8-3-1-5-2-4-11-6(5)10/h5H,1-4H2 |
InChIキー |
PMSCXCRXIBSQHO-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C1CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



